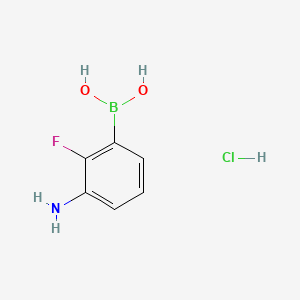
(3-Amino-2-fluorophenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form carbon-carbon bonds by reacting with aryl or vinyl halides . Boronic acids and their derivatives are highly valued in organic synthesis due to their versatility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Amino-2-fluorophenyl)boronic acid hydrochloride, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters.
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2-fluorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions to achieve the desired transformation.
Major Products Formed
Applications De Recherche Scientifique
(3-Amino-2-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (3-Amino-2-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Fluorophenylboronic acid: Similar in structure but with the fluorine atom in a different position, affecting its reactivity and selectivity in reactions.
Uniqueness
(3-Amino-2-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and allows for selective transformations in organic synthesis.
Propriétés
Formule moléculaire |
C6H8BClFNO2 |
|---|---|
Poids moléculaire |
191.40 g/mol |
Nom IUPAC |
(3-amino-2-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,10-11H,9H2;1H |
Clé InChI |
ZEXPCQCHTFSNSR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)N)F)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


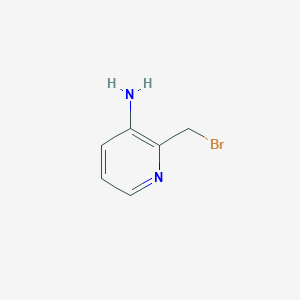

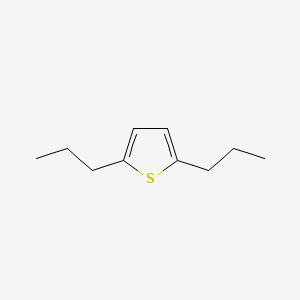


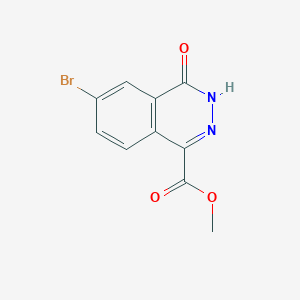
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)

![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
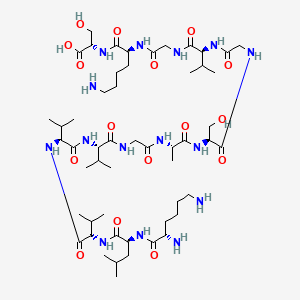
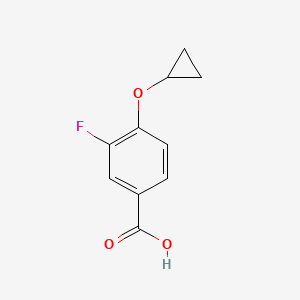

![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
